molecular formula C18H14CoN2NaO6 B13148097 Bis(N-salicylideneglycinato)cobaltatesodium

Bis(N-salicylideneglycinato)cobaltatesodium

Cat. No.: B13148097
M. Wt: 436.2 g/mol
InChI Key: JDPBAUOSKSZQAH-UHFFFAOYSA-J
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Description

Bis(N-salicylideneglycinato)cobaltatesodium is a coordination compound that features cobalt as the central metal ion coordinated to two N-salicylideneglycinato ligands. This compound is known for its unique structural, magnetic, and luminescent properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N-salicylideneglycinato)cobaltatesodium typically involves the reaction of cobalt salts with N-salicylideneglycine in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. For example, the reaction of potassium Δ-bis[N-salicylideneglycinato]cobaltate (III) and potassium Λ-bis[N-3-methylsalicylideneglycinato]cobaltate (III) with methyl acrylate in water at pH 11.4 yields a mixture of diastereomeric complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(N-salicylideneglycinato)cobaltatesodium undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, where the cobalt ion changes its oxidation state.

    Substitution: Ligand exchange reactions can occur, where the N-salicylideneglycinato ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include methyl acrylate and other coordinating ligands. The reactions are typically carried out in aqueous solutions under controlled pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with methyl acrylate can yield S-glutamic acid in asymmetric yields .

Scientific Research Applications

Bis(N-salicylideneglycinato)cobaltatesodium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(N-salicylideneglycinato)cobaltatesodium involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion in the compound can undergo changes in oxidation state, which is crucial for its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Potassium Δ-bis[N-salicylideneglycinato]cobaltate (III)
  • Potassium Λ-bis[N-3-methylsalicylideneglycinato]cobaltate (III)

Uniqueness

Bis(N-salicylideneglycinato)cobaltatesodium is unique due to its specific coordination environment and the properties imparted by the N-salicylideneglycinato ligands. Its structural, magnetic, and luminescent properties distinguish it from other similar compounds .

Properties

Molecular Formula

C18H14CoN2NaO6

Molecular Weight

436.2 g/mol

IUPAC Name

sodium;cobalt(3+);2-[(2-oxidophenyl)methylideneamino]acetate

InChI

InChI=1S/2C9H9NO3.Co.Na/c2*11-8-4-2-1-3-7(8)5-10-6-9(12)13;;/h2*1-5,11H,6H2,(H,12,13);;/q;;+3;+1/p-4

InChI Key

JDPBAUOSKSZQAH-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C(=C1)C=NCC(=O)[O-])[O-].C1=CC=C(C(=C1)C=NCC(=O)[O-])[O-].[Na+].[Co+3]

Origin of Product

United States

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